molecular formula C26H23N5O3S B2801000 N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-41-7

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2801000
CAS No.: 1111151-41-7
M. Wt: 485.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. This molecule features a complex hybrid structure combining a [1,2,4]triazolo[4,3-a]quinazolinone core, a phenethyl moiety, and a thioacetamide linker to a 4-methoxyphenyl group. This specific architecture suggests potential as a key investigative tool for studying enzyme inhibition and signal transduction pathways. Compounds with quinazolinone and triazole motifs are frequently investigated for their interactions with central nervous system targets and various kinase enzymes, making them valuable for neuropharmacology and oncology research . The presence of the thioacetamide bridge is a critical functional element that can influence the compound's bioavailability and binding affinity to specific protein targets. This product is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for in vitro applications, including high-throughput screening, target validation, and mechanistic studies in enzymology and cell biology. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-34-20-13-11-19(12-14-20)27-23(32)17-35-26-29-28-25-30(16-15-18-7-3-2-4-8-18)24(33)21-9-5-6-10-22(21)31(25)26/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPSTZQSIZIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23N5O3S
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 1111151-41-7

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds with similar triazole and quinazoline scaffolds exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that these compounds can effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .

Anticancer Activity

The compound's structure suggests potential anticancer activity through inhibition of specific kinases involved in cell proliferation. Similar compounds have been shown to inhibit Polo-like kinase 1 (Plk1), which is overexpressed in various cancers . Additionally, derivatives of quinazoline have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

The proposed mechanism of action involves the inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways. The downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the anti-inflammatory effects observed in related compounds .

Study 1: Anti-inflammatory Activity Evaluation

In a study evaluating various derivatives for their anti-inflammatory properties, a compound structurally similar to this compound was tested for its ability to inhibit NO release. The results indicated a significant reduction in NO levels compared to control groups treated with ibuprofen .

Study 2: Anticancer Efficacy

A separate investigation focused on the cytotoxic effects of quinazoline derivatives on A549 lung cancer cells. The study found that certain compounds exhibited IC50 values ranging from 0.009 to 0.026 μM against EGFR, suggesting potent anticancer activity. This highlights the potential for this compound to act similarly as a therapeutic agent in oncology .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound AStructure AAnti-inflammatory15
Compound BStructure BAnticancer0.021
N-(4-methoxyphenyl)-2-(...)StructureStructurePotentially Anti-inflammatory & AnticancerTBD

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide serves as a model compound for studying the behavior of triazoloquinazoline derivatives. Its structural properties allow researchers to explore various chemical reactions such as oxidation and substitution reactions, which can lead to the development of new derivatives with enhanced properties.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Research focuses on its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest it may exhibit significant pharmacological activities including anti-inflammatory and anticancer effects.

Medicine

In medical research, this compound is explored for therapeutic applications. Its potential to modulate biological pathways makes it an attractive candidate for developing new treatments for conditions such as cancer and inflammation. Studies are ongoing to evaluate its efficacy and safety in clinical settings.

Industrial Applications

In industrial contexts, this compound may be utilized in the synthesis of novel materials or as a precursor for more complex molecules. Its unique chemical properties could lead to advancements in material science or pharmaceuticals by providing new functionalities or enhancing existing materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of triazoloquinazoline derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID (Source) Core Structure Substituents Key Modifications
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline - 4-Phenethyl
- 1-(Thioacetamide-N-4-methoxyphenyl)
- 5-Oxo
Phenethyl enhances lipophilicity; methoxyphenyl improves bioavailability
Compound 8 () [1,2,4]Triazolo[4,3-a]quinazoline - 4-Methyl
- 1-(Thioacetamide-L-valine methyl ester)
- 5-Oxo
Methyl group reduces steric hindrance; amino acid ester increases solubility
3a-(4-Chlorophenyl) () Imidazo[1,5-a]quinazoline - 4-Chlorophenyl
- 1-Thioxo
- Tetrahydro scaffold
Chlorophenyl enhances electrophilicity; thioxo stabilizes tautomerism
Compound 11e () [1,2,4]Triazolo[4,3-a]quinazoline - 4-Methyl
- 1-(Thioacetamide-furan-2-yl hydrazide)
- 5-Oxo
Furan hydrazide introduces π-π stacking potential; methyl optimizes metabolic stability

Physicochemical and Spectral Properties

Comparative data for melting points and spectral characteristics:

Compound (Source) Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound Not reported Expected: ~1682 (C=O), ~1612 (C=N), ~3263 (NH) Anticipated: Aromatic protons (δ 7.0–8.5), SCH2 (δ ~4.0), NCH3/OCH3 (δ ~3.5–3.8)
Compound 8 () 94–95 3263 (NH), 1682 (C=O), 1612 (C=N) SCH2 (δ 4.07), NCH3 (δ 3.60), ester OCH3 (δ 3.55)
Compound 11e () 230–231 3263 (NH), 1682 (C=O), 1612 (C=N) Furyl CH (δ 8.05–7.55), SCH2 (δ 4.07), NCH3 (δ 3.60)
3a-(4-Chlorophenyl) () Not reported Thioamide C=S (~1200–1050) Chlorophenyl protons (δ ~7.4–7.6), tetrahydro protons (δ ~3.0–4.5)

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis involves multi-step reactions, typically starting with triazole ring formation followed by coupling with thioacetamide derivatives. Key steps include cyclocondensation of quinazoline precursors with triazole-forming agents (e.g., hydrazine derivatives) and subsequent thioetherification. Catalysts like anhydrous AlCl₃ are often used for acetamide bond formation. Intermediate characterization relies on 1H/13C NMR to confirm regioselectivity and HPLC for purity assessment .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms thioether linkages.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns confirming the triazoloquinazoline core .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

Solubility is pH-dependent, with improved solubility in DMSO or aqueous buffers at pH < 5. Stability studies using TGA (thermogravimetric analysis) show decomposition above 200°C. Hydrolytic stability in PBS (pH 7.4) requires testing via HPLC-UV over 24–72 hours to assess degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Use Design of Experiments (DoE) to test variables:

  • Temperature : 60–100°C for cyclization steps.
  • Catalyst loading : 5–15 mol% AlCl₃ for acetamide coupling.
  • Solvent polarity : DMF vs. THF for intermediate solubility. Statistical modeling (e.g., response surface methodology) identifies optimal parameters, reducing side products like hydrolyzed thioethers .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Replicate assays under standardized conditions (e.g., ATP-based cytotoxicity assays with fixed cell lines like HeLa or MCF-7).
  • Use competitive binding assays (e.g., SPR or ITC) to validate target interactions (e.g., kinase inhibition). Conflicting IC₅₀ values may arise from assay variability; meta-analysis with ANOVA or mixed-effects models clarifies reproducibility .

Q. What strategies validate the compound’s mechanism of action in cancer models?

  • In silico docking : Screen against kinase domains (e.g., EGFR or Aurora B) using AutoDock Vina.
  • Transcriptomic profiling : RNA-seq of treated cells to identify pathways (e.g., apoptosis or cell cycle arrest).
  • Pharmacodynamic studies : Measure biomarkers (e.g., phosphorylated ERK) in xenograft models .

Q. How does structural modification of the triazole ring affect bioactivity and selectivity?

  • SAR Table :
Modification (R-group)Activity ChangeSelectivity ShiftReference
Phenethyl → BenzylIC₅₀ ↓ 30%Increased EGFR affinity
Methoxy → EthoxySolubility ↑Reduced cytotoxicity
  • Replace the triazole with oxadiazole to assess heterocycle dependency .

Q. What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?

  • LC-MS/MS : Use a C18 column with acetonitrile/0.1% formic acid gradient. Monitor transitions at m/z 495 → 322 (parent → fragment).
  • Validate with spiked plasma samples (LLOQ: 1 ng/mL) and stability tests for freeze-thaw cycles .

Methodological Notes

  • Controlled Synthesis : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps to prevent thioether oxidation .
  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.